![molecular formula C18H21N3O2S B2873936 (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2321352-75-2](/img/structure/B2873936.png)
(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane” is a Tyrosine Kinase 2 (TYK2) inhibitor . TYK2 is a member of the JAK kinase family that regulates signal transduction downstream of receptors for the IL-23/IL-12 pathways and type I interferon family, where it pairs with JAK2 or JAK1 .
Synthesis Analysis
The discovery of this ATP-competitive pyrazolopyrazinyl series of TYK2 inhibitors was accomplished through computational and structurally enabled design starting from a known kinase hinge binding motif .Molecular Structure Analysis
The molecular structure of this compound is designed to balance TYK2 potency and selectivity over off-target JAK2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available literature .Applications De Recherche Scientifique
Pyrazole and Pharmacological Properties
Pyrazole is recognized for its significant role within heterocyclic chemistry, which is crucial in organic chemistry and the pharmaceutical industry. Pyrazole derivatives are basic and unsaturated due to the presence of double bonds in their ring structure, making them a key component in many drugs and organic compounds. The pharmacological properties of pyrazole and its derivatives have been extensively researched, highlighting their importance in drug development for their broad spectrum of biological activities (Bhattacharya et al., 2022).
Catalytic Applications
Research into hybrid catalysts, including those involving pyrazole structures, has shown significant potential in synthesizing pharmaceutical precursors. These catalysts are utilized in various synthetic pathways, demonstrating the adaptability and utility of pyrazole-containing compounds in facilitating complex chemical reactions (Parmar et al., 2023).
Analytical Methods for Antioxidant Activity
In the field of food engineering, medicine, and pharmacy, the antioxidant activity of compounds, potentially including pyrazole derivatives, is of major interest. Various analytical methods have been developed to determine the antioxidant capacity, which may apply to studying (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane and its analogs (Munteanu & Apetrei, 2021).
Synthesis of Heterocyclic Systems
The microwave-assisted synthesis technique has proven effective in creating five-membered azaheterocyclic systems, including pyrazole derivatives. This method offers advantages such as reduced reaction times and improved yields, indicating its potential application in synthesizing and researching the targeted compound (Sakhuja et al., 2012).
Chemosensors for Metal Ion Detection
Organic compounds, including those with pyrazole structures, have been applied as chemosensors for detecting metal ions. These compounds' electronic and structural features make them suitable for applications in coordination chemistry, providing a potential research avenue for (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane in environmental, agricultural, and biological samples detection (Al-Saidi & Khan, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
8-[(E)-2-phenylethenyl]sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,9-12,16-18H,7-8,13-14H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLVMOKOMXEIAU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2S(=O)(=O)/C=C/C3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(E)-2-phenylethenesulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



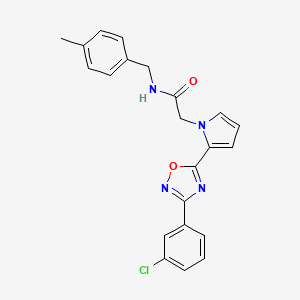
![N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2873859.png)
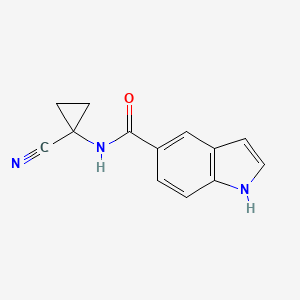

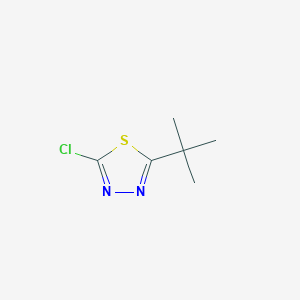

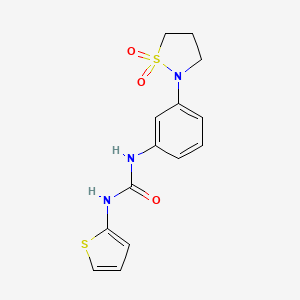
![(Z)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2873870.png)
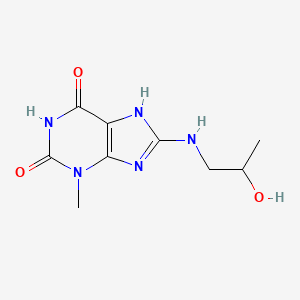
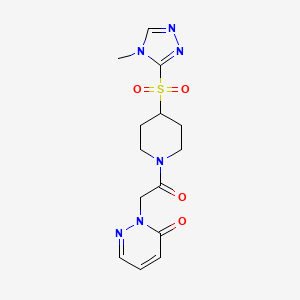
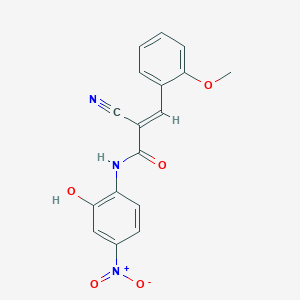
![N-(2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2873876.png)